Limonoic acid
Description
Context and Significance in Plant Secondary Metabolism
Limonoids, including limonoic acid, are synthesized in plants as secondary metabolites, which are compounds not essential for primary functions like growth and reproduction but crucial for defense and interaction with the environment. researchgate.netfrontiersin.org These phytochemicals are produced through the isoprenoid biosynthetic pathway, which also gives rise to other important molecules like steroids. frontiersin.org The biosynthesis of limonoids begins with the cyclization of 2,3-oxidosqualene, which is derived from the mevalonate (B85504) (MVA) pathway. nih.govpnas.org This initial step is catalyzed by oxidosqualene cyclases (OSCs), marking the commitment of the precursor to the triterpenoid (B12794562) pathway. frontiersin.org
The production of these compounds is a defense strategy against herbivores and microbial pathogens. researchgate.net For instance, some limonoids exhibit potent insecticidal and antifeedant properties. jst.go.jp The accumulation of various limonoids, and their metabolic intermediates like this compound, is part of a dynamic system that allows the plant to respond to environmental stresses. frontiersin.org The structural diversity of limonoids arises from extensive modifications of the initial triterpene scaffold by enzymes such as cytochrome P450s (CYP450s), glycosyltransferases, and methyltransferases, resulting in a wide array of aglycones and glucosides. frontiersin.org
Historical Trajectory of Limonoid Research
The scientific investigation into limonoids began with the quest to understand the cause of bitterness in citrus products, a significant issue for the juice industry. jst.go.jpebi.ac.uk The term "limonoid" itself is derived from "limonin," which was the first tetranortriterpenoid isolated from the bitter components of citrus. jst.go.jpebi.ac.ukcaymanchem.com Early research, dating back to the 1960s, focused on identifying and characterizing these bitter principles. frontiersin.org
A key discovery in this field was the phenomenon of "delayed bitterness" in citrus juices. nih.gov Researchers found that the non-bitter precursor, limonoate A-ring lactone, is present in the intact fruit tissue. frontiersin.orgdatapdf.comresearchgate.net Upon extraction of the juice, the combined action of natural fruit acids and the enzyme limonin (B1675406) D-ring lactone hydrolase converts this tasteless compound into the intensely bitter limonin. frontiersin.orgresearchgate.net This understanding spurred further research into the biosynthetic and metabolic pathways of limonoids, leading to the identification of numerous intermediates and derivatives, including this compound. researchgate.net Over the decades, research has expanded from a focus on bitterness reduction to exploring the wide range of biological activities these compounds possess. jst.go.jpresearchgate.netrsc.org
Chemical Classification and Structural Relationships within Tetranortriterpenoids
Limonoids are classified as tetranortriterpenoids, a subclass of triterpenoids. biosynth.comfrontiersin.org This classification signifies that they are derived from a 30-carbon triterpene precursor, but have lost four carbon atoms, typically from the side chain, to form a characteristic 26-carbon skeleton. nih.govpnas.orgnih.gov A signature feature of most limonoids is a furan (B31954) ring attached at the C-17 position of the steroid-like core. jst.go.jpbiosynth.com
The basic limonoid structure consists of a 4,4,8-trimethyl-17-furanylsteroid skeleton. jst.go.jpebi.ac.uk The immense structural diversity within the limonoid family is a result of extensive oxidative modifications, including the formation of lactone rings and epoxides, and sometimes cleavage of the main carbocyclic rings (seco-limonoids). nih.govfrontiersin.orgnih.gov this compound itself is characterized by the opening of both the A- and D-lactone rings of limonin. google.com
| Feature | Description | Example Compound(s) |
|---|---|---|
| Core Skeleton | Tetranortriterpenoid (C26) | Limonin, Nomilin (B1679832), this compound |
| Characteristic Moiety | Furan ring at C-17 | Limonin, Obacunone (B191991) |
| Key Modifications | Lactone rings, epoxides, ring cleavage | Limonin (di-lactone), this compound (dicarboxylic acid) |
This compound is a central molecule in the metabolic network of limonoids. It is not typically found in high concentrations in intact plant tissues but serves as a crucial intermediate. It is derived from the hydrolysis of both the A- and D-lactone rings of limonin. google.com This conversion can happen chemically, for instance, through alkaline hydrolysis. google.com
In the context of citrus bitterness, the direct precursor to the bitter limonin is limonoate A-ring lactone. datapdf.comresearchgate.net This monolactone is essentially a form of this compound where the D-ring has re-closed into a lactone. Limonoate A-ring lactone is non-bitter and is found in the fruit tissues. frontiersin.orgresearchgate.net The enzymatic conversion of this precursor to limonin is a key step in the development of delayed bitterness. frontiersin.org Furthermore, this compound can be acted upon by enzymes like limonoate dehydrogenase, which converts it into 17-dehydrolimonoate, demonstrating its role as a substrate in further metabolic transformations. google.com
The chemical relationship between this compound and limonin is that of a dicarboxylic acid to its corresponding di-lactone. wikipedia.orgwikidata.org Limonin is a dilactone, meaning it has two lactone rings (A and D). The opening of these rings by hydrolysis yields this compound. Conversely, the lactonization of this compound's two carboxyl groups with appropriately positioned hydroxyl groups would form limonin.
Limonoids exist in plants as either aglycones (the non-sugar part) or as glucosides (aglycone attached to a glucose molecule). nih.govresearchgate.net Limonin, nomilin, and obacunone are examples of limonoid aglycones, which are generally bitter and less water-soluble. nih.govcirad.fr this compound is the open-ring form of the limonin aglycone. google.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34O10 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(1S,2'S,3aR,5aR,6R,7S,9aR,9bR)-1-(carboxymethyl)-7-[(S)-furan-3-yl(hydroxy)methyl]-9b-(hydroxymethyl)-3,3,5a,7-tetramethyl-5-oxospiro[1,3a,4,8,9,9a-hexahydrobenzo[e][2]benzofuran-6,3'-oxirane]-2'-carboxylic acid |
InChI |
InChI=1S/C26H34O10/c1-22(2)15-9-16(28)24(4)14(25(15,12-27)17(35-22)10-18(29)30)5-7-23(3,19(31)13-6-8-34-11-13)26(24)20(36-26)21(32)33/h6,8,11,14-15,17,19-20,27,31H,5,7,9-10,12H2,1-4H3,(H,29,30)(H,32,33)/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1 |
InChI Key |
WOJQWDNWUNSRTA-MSGMIQHVSA-N |
SMILES |
CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)O)CO)CCC(C34C(O4)C(=O)O)(C)C(C5=COC=C5)O)C)C |
Isomeric SMILES |
C[C@]1(CC[C@H]2[C@]([C@@]13[C@H](O3)C(=O)O)(C(=O)C[C@@H]4[C@@]2([C@@H](OC4(C)C)CC(=O)O)CO)C)[C@H](C5=COC=C5)O |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)O)CO)CCC(C34C(O4)C(=O)O)(C)C(C5=COC=C5)O)C)C |
Origin of Product |
United States |
Biosynthesis and Enzymatic Transformations of Limonoic Acid
General Overview of Limonoid Biosynthetic Pathways
The biosynthesis of limonoids is a specialized branch of the isoprenoid pathway. frontiersin.org These compounds, also known as tetranortriterpenoids, are derived from the loss of four carbon atoms from a triterpene precursor, which is then typically modified to include a characteristic furan (B31954) ring. frontiersin.org The pathway deviates from steroid biosynthesis at the point of triterpene skeleton formation. nih.gov The initial precursor for all citrus limonoids is considered to be nomilin (B1679832), which undergoes a series of oxidative reactions, isomerizations, and hydrolyzations to yield the vast diversity of known limonoids. frontiersin.org The entire process begins with simple building blocks and proceeds through several key intermediates to form the complex limonoid scaffold. nih.gov
The biosynthetic journey to limonoic acid and other limonoids originates from fundamental metabolic precursors. The pathway is initiated with Acetyl Coenzyme A, which serves as the primary building block. nih.gov
From Acetyl-CoA to Mevalonic Acid: Through a series of enzymatic reactions, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. A third acetyl-CoA molecule is then added to create 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). This intermediate is subsequently reduced by the enzyme HMG-CoA reductase to yield Mevalonic Acid (MVA). nih.gov
Formation of Isoprene (B109036) Units: Mevalonic acid is then phosphorylated and decarboxylated to produce the fundamental five-carbon (C5) isoprene unit, Isopentenyl Diphosphate (B83284) (IPP), and its isomer, Dimethylallyl Diphosphate (DMAPP). nih.gov
Assembly of Farnesyl Diphosphate: IPP and DMAPP are sequentially condensed to build larger prenyl diphosphates. The coupling of IPP with DMAPP forms geranyl diphosphate (GPP, C10), and a subsequent addition of another IPP unit yields Farnesyl Diphosphate (FPP, C15). nih.gov
Squalene (B77637) Synthesis: The final step before cyclization involves the head-to-head condensation of two FPP molecules. This reaction, catalyzed by squalene synthase, produces the 30-carbon (C30) linear triterpene, Squalene. nih.govnih.gov Squalene is then oxidized to 2,3-oxidosqualene, the direct precursor for the cyclization reactions that create the tetracyclic triterpene framework. frontiersin.orgnih.gov
| Precursor Compound | Role in Limonoid Biosynthesis |
| Acetyl Coenzyme A | The fundamental two-carbon building block for the entire pathway. nih.gov |
| Mevalonic Acid (MVA) | A key six-carbon intermediate derived from Acetyl-CoA. nih.gov |
| Isopentenyl Diphosphate (IPP) | The primary five-carbon isoprene unit. nih.gov |
| Squalene | The 30-carbon linear triterpene precursor that undergoes cyclization. nih.govnih.gov |
In plants, isoprene units (IPP and DMAPP) are synthesized through two distinct pathways: the cytosolic Mevalonate (B85504) (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway. frontiersin.orgnih.gov While both pathways produce the same essential building blocks, their contribution to the biosynthesis of specific classes of terpenoids can differ.
Research involving stable isotope labeling in neem (Azadirachta indica) cell cultures has provided significant insight into the origins of limonoid precursors. nih.gov By feeding the cells with 13C-labeled glucose and analyzing the resulting limonoids, scientists have traced the carbon flow. The results of these experiments strongly indicate that the MVA pathway is the primary source of the isoprene units used for limonoid biosynthesis. nih.gov
Mevinolin , an inhibitor of the MVA pathway's rate-limiting enzyme (HMG-CoA reductase), caused a significant decrease in limonoid production.
Fosmidomycin , an inhibitor of the MEP pathway, had no discernible effect on limonoid biosynthesis.
These findings, combined with gene expression analysis showing higher levels of MVA pathway enzymes compared to MEP pathway enzymes in relevant tissues, confirm the central role of the MVA pathway in supplying the precursors for the limonoid backbone. nih.gov
Precursor Compounds and Initial Steps (e.g., Acetyl Coenzyme A, Mevalonic Acid, Isopentenyl Diphosphate, Squalene)
Key Enzymatic Steps in Limonoid Biogenesis and this compound Formation
The conversion of the linear squalene precursor into the complex, multi-ring structure of this compound involves a cascade of sophisticated enzymatic reactions. These include cyclization, extensive oxidative modifications, rearrangements, and the formation and hydrolysis of lactone rings.
The first committed step in the formation of the limonoid core structure is the cyclization of 2,3-oxidosqualene. frontiersin.orgnih.gov This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), which generate the foundational tetracyclic triterpenoid (B12794562) skeletons. frontiersin.org For limonoids, the precursors are generally tetracyclic triterpenoids of the tirucallane (B1253836) or euphane type. frontiersin.org
Following the initial cyclization to produce a protolimonoid like melianol (B1676181), the scaffold undergoes a series of modifications. nih.gov These early steps include:
Oxidation of the Δ7-double bond to form a 7-epoxy intermediate.
A subsequent Wagner–Meerwein rearrangement, shifting a methyl group from carbon-14 (B1195169) to carbon-8.
Formation of a hydroxyl group at carbon-7 and the introduction of a double bond at C-14/15. frontiersin.org
These initial transformations set the stage for the more extensive rearrangements that characterize mature limonoids.
A defining feature of many limonoids is the cleavage, or "seco" modification, of one or more of the core rings. The formation of limonin (B1675406) and its precursor, this compound, involves such oxidative fissions.
A-seco Limonoids: All citrus limonoids belonging to the limonin group undergo an oxidative fission of the A-ring. nih.gov This process involves the cleavage of the bond between C-4 and C-5, which is a critical step leading to the formation of the A-ring lactone.
C-seco Limonoids: In other limonoid classes, such as those found in neem (e.g., nimbin, salannin), it is the C-ring that undergoes oxidative opening and rearrangement. nih.gov
D-seco Limonoids: The term D-seco refers to the opening of the D-ring. The structure of this compound itself is that of a D-seco limonoid, where the D-ring has been hydrolytically opened to form a carboxylic acid and a hydroxyl group. Limonin is formed when this opened D-ring re-closes into a second lactone. mdpi.com
These ring-opening events are catalyzed by highly specific enzymes, likely cytochrome P450 monooxygenases (CYP450s), which are responsible for the extensive oxidation of the triterpenoid precursor. researchgate.net
The final stages leading to this compound and its direct derivatives involve the interplay of lactone ring formation (lactonization) and ring-opening (hydrolysis).
A-ring Lactone: Following the oxidative cleavage of the A-ring, the resulting functional groups condense to form a seven-membered lactone ring, known as the A-ring lactone. researchgate.netdss.go.th The non-bitter precursor to limonin found in intact citrus fruit tissue is This compound A-ring lactone . dss.go.thresearchgate.net This compound is essentially this compound with its A-ring lactone intact but its D-ring open.
D-ring Lactone and Hydrolysis: The D-ring of the limonoid precursor also undergoes modification to form a five-membered lactone. The interconversion between the open-ring (this compound) and closed-ring (limonin) forms is crucial.
Hydrolysis: The enzyme limonin D-ring lactone hydrolase catalyzes the opening of the D-ring lactone of limonin. dss.go.thresearchgate.net This hydrolysis is a key step in the natural debittering process in maturing fruit.
Lactonization: Conversely, under acidic conditions, such as those that occur when citrus fruit is juiced, the open D-ring of this compound A-ring lactone can spontaneously or enzymatically close to form the D-ring lactone. cirad.frresearchgate.net This conversion forms the dilactone limonin , which is intensely bitter and responsible for the "delayed bitterness" phenomenon in some citrus juices. researchgate.net
Another key enzyme, limonoate dehydrogenase , acts on limonoate A-ring lactone, converting it to the non-bitter 17-dehydrolimonoate A-ring lactone, further contributing to the metabolic processing of these compounds in nature. up.ac.za
| Enzyme | Action | Substrate | Product | Significance |
| Oxidosqualene Cyclase (OSC) | Cyclization | 2,3-Oxidosqualene | Tetracyclic Triterpene Scaffold | First committed step in triterpenoid biosynthesis. frontiersin.org |
| Cytochrome P450s (CYP450s) | Oxidation | Triterpene Precursor | Oxidized Intermediates | Responsible for ring fission and functional group addition. researchgate.net |
| Limonin D-ring Lactone Hydrolase | Hydrolysis | Limonin (D-ring lactone) | This compound A-ring Lactone | Opens the bitter D-ring lactone. dss.go.thresearchgate.net |
| Limonoate Dehydrogenase | Oxidation | Limonoate A-ring Lactone | 17-Dehydrolimonoate A-ring Lactone | Part of the metabolic degradation pathway. up.ac.za |
Glucosidation of Limonoid Aglycones to Glycosides
The conversion of bitter limonoid aglycones into non-bitter 17β-D-glucopyranoside derivatives is a key process in the natural debittering of citrus fruits. researchgate.netacs.org This transformation, known as glucosidation, occurs during the later stages of fruit growth and maturation. researchgate.netacademicjournals.org Young, immature fruit tissues primarily contain limonoid aglycones, while mature fruits contain both aglycones and their corresponding glucosides. ftb.com.hrnih.gov The enzyme responsible for this conversion is limonoid UDP-glucosyltransferase (LGT). acs.orgcirad.fr
LGT catalyzes the transfer of a glucose molecule from UDP-glucose to the limonoid aglycone, rendering it water-soluble and non-bitter. nih.govnih.gov This enzymatic reaction is a critical factor in reducing the bitterness of citrus juices. researchgate.net For instance, in Satsuma mandarins, the concentration of limonoid glucosides in the fruit tissues can be about 150 times higher than that of the bitter aglycones, which is why bitterness is rarely an issue in their juice. glycoscience.ru In contrast, citrus varieties with low LGT activity tend to have higher levels of bitter limonoid aglycones even in late-season fruit. acs.org
The glucosidation process is not limited to a single type of limonoid. LGT is capable of converting various limonoid aglycones, such as limonin, nomilin, and obacunone (B191991), into their respective glucosides. cirad.fr The resulting limonoid glucosides, like limonin 17-β-D-glucopyranoside, accumulate in mature fruit tissues and seeds as major secondary metabolites. researchgate.net Commercial orange and grapefruit juices have been found to contain significant amounts of these non-bitter glucosides, with averages of 320 ppm and 190 ppm, respectively. researchgate.net
Characterization of Enzymes Involved in this compound Metabolism
Several key enzymes are involved in the metabolic pathways of this compound and its derivatives in citrus and various microorganisms. These enzymes play crucial roles in both the formation and degradation of limonoids, influencing the final taste profile of citrus products.
Limonoate Dehydrogenase Activity and Localization
Limonoate dehydrogenase is an enzyme that plays a role in an alternative pathway for this compound metabolism, preventing the formation of the bitter compound limonin. cirad.fr This enzyme catalyzes the oxidation of the hydroxyl group on carbon 17 of limonoate A-ring lactone (LARL), forming 17-dehydrolimonoate A-ring lactone. dokumen.pubinfinitabiotech.com This product cannot be converted into the bitter limonin. infinitabiotech.com
Limonoate dehydrogenase activity has been identified in the fruit tissues of navel oranges and in several bacterial species, including Arthrobacter globiformis and Pseudomonas species. cirad.frinfinitabiotech.comdss.go.th In bacteria, this enzyme is a major component of the limonoid metabolic pathway. dss.go.th Studies on Pseudomonas putida have shown that limonoate dehydrogenase is located in the periplasmic space and can significantly reduce limonin content, with a reported 72% reduction in the presence of the cofactor NAD. oup.com
The characteristics of limonoate dehydrogenase can differ depending on the organism from which it is isolated, including variations in optimal pH, cofactor requirements, and molecular weight. dss.go.th For example, the enzyme isolated from A. globiformis has a native molecular weight of approximately 118,000 Da and consists of subunits with a molecular weight of 31,000 Da. nih.gov In contrast, a polypeptide of the enzyme from P. putida was found to have a molecular weight of 66 kDa. oup.com The optimal conditions for the enzyme from P. putida were a pH of 8.5 and a temperature of 30°C. oup.com
Limonin D-ring Lactone Hydrolase (LDLH)
Limonin D-ring lactone hydrolase (LDLH), also referred to as limonoate-D-ring-lactone lactonohydrolase, is a key enzyme in the reversible conversion of the non-bitter limonoate A-ring lactone (LARL) to the bitter compound limonin. jeb.co.inmicrobialtec.comjax.org This enzyme catalyzes the hydrolysis and lactonization of the D-ring of limonoids. researchgate.netontosight.ai The reaction is pH-dependent; under the acidic conditions of citrus juice (below pH 6.0), the formation of the bitter limonin is favored. jeb.co.inresearchgate.net Conversely, at a pH above 8.0, the hydrolysis of limonin's D-ring to the non-bitter LARL is predominant. researchgate.net
LDLH has been isolated and characterized from citrus seeds, such as those from sweet oranges and Kinnow mandarins. jeb.co.inresearchgate.netnih.gov The molecular weight of the purified enzyme from Kinnow seeds was determined to be 224 kDa, existing as a pentamer with subunits of 45 kDa. jeb.co.in A study on sweet orange seeds revealed a native molecular weight of 245 kDa with 17.5 kDa monomers. nih.gov This enzyme exhibits notable stability, retaining activity over a wide pH range (3-9) and at temperatures up to 50°C for 120 minutes. nih.gov
The activity of LDLH is a primary contributor to the phenomenon of "delayed bitterness" in citrus juices, where the initially non-bitter juice gradually becomes bitter after extraction due to the enzymatic conversion of LARL to limonin. jeb.co.injeb.co.inusda.gov Inhibition studies have shown that certain compounds, such as EDTA, can significantly reduce LDLH activity. jeb.co.innih.gov
Limonoid UDP-Glucosyltransferase (LGT)
Limonoid UDP-glucosyltransferase (LGT) is the enzyme responsible for the natural debittering process in citrus fruits by converting bitter limonoid aglycones into their non-bitter glucoside forms. ftb.com.hrcirad.fr This enzyme catalyzes the glucosidation of various limonoid aglycones, including limonin, nomilin, and obacunone, by transferring a glucose moiety from UDP-glucose. cirad.frnih.gov This action makes the resulting limonoid glucosides more water-soluble and eliminates their bitter taste. nih.gov
The gene encoding for LGT has been isolated and characterized from several citrus species, including Satsuma mandarin, navel orange, and Kinnow mandarin. ftb.com.hrcirad.fr It appears to exist as a single copy gene within the citrus genome. cirad.frglycoscience.ru The expression of the LGT gene is closely correlated with the accumulation of limonoid glucosides during fruit maturation. nih.govglycoscience.ru For instance, the transcript levels of the LGT gene in navel oranges fluctuate in parallel with the content of limonin glucoside during fruit development. glycoscience.ru
LGT activity is primarily found in mature fruit tissues and seeds, and is absent in immature fruits, leaves, and stems. acs.orgscialert.net The highest expression of the LGT gene in Kinnow mandarin was observed in the flavedo (the outer colored part of the peel) during various stages of fruit development. ftb.com.hr The presence and activity level of LGT can serve as an indicator for the potential of delayed bitterness in different citrus varieties. cirad.fr While initial research identified a specific protein (cuGT) as having LGT function, subsequent studies have shown that this protein is active towards flavonoids but not limonoids, indicating that further research is needed to definitively identify the enzyme responsible for LGT activity. nih.gov
Bioregulatory Mechanisms of Limonoid Biosynthesis and Accumulation
The accumulation of specific limonoids is tissue- and development-dependent. researchgate.netnih.gov In general, immature fruit tissues are rich in bitter limonoid aglycones. ftb.com.hrnih.gov As the fruit matures, a natural debittering process occurs, driven by the enzyme limonoid UDP-glucosyltransferase (LGT), which converts these bitter aglycones into non-bitter limonoid glucosides. researchgate.netacademicjournals.org This leads to a decrease in the concentration of aglycones and a corresponding increase in the concentration of glucosides in the maturing fruit. researchgate.net
The expression of genes encoding key enzymes in the limonoid pathway is a critical regulatory point. For example, the transcription of the LGT gene is directly linked to the accumulation of limonoid glucosides in the fruit. glycoscience.ru The activity of another enzyme, limonin D-ring lactone hydrolase (LDLH), which catalyzes the formation of bitter limonin from its non-bitter precursor, is also a significant factor, particularly in the context of "delayed bitterness" in processed juices. ftb.com.hrjeb.co.in
Derivatives and Structural Modifications of Limonoic Acid
Naturally Occurring Limonoic Acid Derivatives and Congeners
The structural diversity of limonoids found in nature stems from various modifications to the fundamental this compound framework. These modifications, occurring through enzymatic processes within plants, give rise to a range of congeners with distinct properties.
This compound A-Ring Lactone
This compound A-ring lactone (LARL) is a significant monolactone derivative of this compound. researchgate.netresearchgate.net It is a non-bitter precursor to the intensely bitter limonin (B1675406) and is found in the fruit tissues of citrus species like Citrus sinensis (sweet orange) and Citrus paradisi (grapefruit). researchgate.netresearchgate.netgoogle.com The conversion of LARL to limonin, a key factor in the "delayed bitterness" of citrus juices, is catalyzed by the enzyme limonin D-ring lactone hydrolase (LDLH). researchgate.netnih.gov This enzyme facilitates the closure of the D-ring, forming the dilactone structure of limonin. google.com Conversely, LARL can be formed from limonin by the partial hydrolysis of the D-ring lactone. researchgate.netresearchgate.net An enzyme capable of converting LARL into limonin has also been identified in tissue extracts. researchgate.netresearchgate.net
Limonin (di-δ-lactone this compound)
Limonin, also known as limonoate D-ring-lactone or this compound di-delta-lactone, is a highly oxygenated tetracyclic triterpenoid (B12794562) and one of the most well-known limonoids. wikipedia.orgnih.govbiosynth.com It is chemically classified as a furanolactone and is responsible for the bitter taste in many citrus products. wikipedia.orgresearchgate.net Structurally, limonin is the dilactone derivative of this compound. nih.gov It is found in significant quantities in the seeds of citrus fruits like oranges and lemons. wikipedia.org The biosynthesis of limonin is believed to proceed from nomilin (B1679832), potentially through intermediates such as obacunone (B191991), obacunoic acid, and ichangin. nih.gov
Table 1: Chemical Properties of Limonin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₀O₈ | nih.gov |
| Molecular Weight | 470.51 g/mol | biosynth.com |
| Appearance | White, crystalline substance | wikipedia.org |
Limonin Glucosides
Limonoids can exist as water-soluble glucosides, which are typically tasteless. acs.org The formation of these glucosides is a natural debittering process that occurs during fruit maturation, catalyzed by the enzyme limonoid glucosyltransferase (LGT). This enzyme attaches a glucose molecule, usually at the C17 position, to the limonoid aglycone. acs.org Limonin 17-β-D-glucopyranoside is the major glucoside found in citrus juices, often constituting over 50% of the total limonoid glucosides. researchgate.net Commercial orange, grapefruit, and lemon juices have been found to contain average total limonoid glucoside concentrations of 320 ppm, 190 ppm, and 82 ppm, respectively. researchgate.net Citrus seeds are also a rich source of limonoid glucosides, with total concentrations ranging from 0.31 to 0.87% of the dry weight. tandfonline.com Besides limonin glucoside, other glucosides found in citrus include those of nomilin, obacunone, and deacetylnomilin. tandfonline.commdpi.com
Deoxylimonin (B7765825)
Deoxylimonin is another naturally occurring limonoid found in citrus fruits. biosynth.comscilit.comacs.org Structurally, it is characterized by the absence of an oxygen function at C-7 compared to limonin. It is a triterpenoid compound that has been isolated from grapefruit seeds and is known to possess anti-proliferative activities against breast cancer cells. medchemexpress.com Research has also explored the synthesis of deoxylimonin derivatives to enhance its therapeutic properties. medchemexpress.commdpi.com
Table 2: Chemical Properties of Deoxylimonin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₀O₇ | biosynth.com |
| Molecular Weight | 454.51 g/mol | biosynth.com |
Limondiol
Limondiol is a derivative of this compound and is structurally related to limonin. nih.govontosight.ai It is one of the many limonoids that have been identified in citrus species. researchgate.net
Semi-synthetic and Synthetic Modifications of Limonoids
The natural abundance and diverse biological activities of limonoids, particularly limonin, have made them attractive starting points for chemical modifications. nih.govresearchgate.net The goal of these semi-synthetic and synthetic efforts is often to enhance bioactivity, improve pharmacokinetic properties, or explore structure-activity relationships (SAR). ontosight.ainih.govresearchgate.net
Researchers have synthesized over 800 limonoid analogs, with much of the work focusing on modifications of limonin, nomilin, and obacunone. nih.govresearchgate.net These modifications have targeted various functional groups, including the C-7 carbonyl and the furan (B31954) ring. nih.govresearchgate.net For example, the reduction of the C-7 carbonyl to the corresponding alcohol and subsequent preparation of acetates, oximes, and methoximes have been explored. nih.govresearchgate.net Hydrogenation of the furan ring is another common modification. nih.govresearchgate.netmdpi.com
A variety of synthetic strategies have been employed, including:
Hydrogenation: Using reducing agents like sodium borohydride (B1222165), sodium cyanoborohydride, and lithium aluminum hydride to create hydrogenated derivatives of limonin. mdpi.com
Oxime Derivatization: Creating oxime derivatives of limonin and deoxylimonin. mdpi.com
Acylation: Synthesizing acyloxy derivatives by modifying specific hydroxyl groups. frontiersin.org
These synthetic endeavors have led to the creation of novel compounds with promising pharmacological activities. nih.govresearchgate.netfrontiersin.org The development of degraded limonoid analogs has also been explored as a strategy to create new antibacterial scaffolds. nih.gov The complexity of the limonoid structure, however, makes total synthesis challenging, and much of the research relies on the semi-synthesis from readily available natural limonoids. frontiersin.orgbeilstein-journals.org
Chemical Strategies for Derivatization (e.g., Hydrogenation, Basic Hydrolysis, Reduction)
Chemical modifications of the this compound structure, often starting from its dilactone precursor, limonin, have been explored through several key reactions. These include basic hydrolysis to open the lactone rings, reduction of carbonyl groups, and hydrogenation.
Basic Hydrolysis:
The foundational route to this compound from limonin is through basic hydrolysis. google.com Treatment of limonin with a base, such as sodium hydroxide, results in the opening of its two lactone rings (the A-ring and the D-ring) to form the corresponding dicarboxylate salt of this compound. google.com This process is central to the study of this compound derivatives as it provides the open-chain structure that can be a target for further modifications. A common derivative formed through partial hydrolysis is this compound A-ring lactone, where only the A-ring has been opened. kneopen.com This mono-lactone is a key metabolite in the biosynthetic pathway of limonoids in citrus. researchgate.net
Reduction:
The reduction of carbonyl groups, particularly at the C-7 position, is a widely employed strategy to generate this compound derivatives with altered biological profiles. The C-7 ketone is a common feature in many limonoids, including limonin, and its reduction to a hydroxyl group can significantly impact activity.
One of the primary methods for this transformation is the use of sodium borohydride (NaBH₄). The reaction of limonin with NaBH₄ leads to the reduction of the C-7 carbonyl, yielding the corresponding alcohol, limonol (B608575). kneopen.comknepublishing.com This conversion from a ketone to a secondary alcohol introduces a new stereocenter and changes the polarity and hydrogen-bonding capacity of this region of the molecule.
Hydrogenation:
Catalytic hydrogenation is another method utilized to modify the limonoid skeleton. While specific studies detailing the hydrogenation of isolated this compound are scarce, research on the hydrogenation of limonin provides insight into potential modifications. This process can target various functional groups, including double bonds and the furan ring, leading to a range of saturated derivatives. The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation process.
Table 1: Key Chemical Derivatization Strategies
| Reaction | Reagent/Condition | Starting Material | Primary Product | Key Structural Change | Reference(s) |
| Basic Hydrolysis | Alkaline conditions (e.g., NaOH) | Limonin | Salt of this compound | Opening of both A and D lactone rings | google.com |
| Partial Hydrolysis | Basic conditions | Limonin | This compound A-ring lactone | Opening of the A-ring lactone | kneopen.com |
| Reduction | Sodium Borohydride (NaBH₄) | Limonin | Limonol | Reduction of C-7 carbonyl to a hydroxyl group | kneopen.comknepublishing.com |
Structure-Activity Relationship (SAR) Studies of Modified Limonoids
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For this compound and its derivatives, SAR studies have provided valuable insights, primarily focusing on modifications to the A-ring and the C-7 position, as well as the integrity of the furan ring. nih.gov
Influence of A-Ring Modifications:
The opening of the A-ring lactone of limonin to form this compound A-ring lactone alters the molecule's properties. While this modification is a key step in the natural metabolism of limonoids, further derivatization of the resulting carboxylic acid in the A-ring can influence biological activity. The presence of the free carboxylic acid can impact solubility and the ability to interact with biological targets.
Importance of the C-7 Position:
The functional group at the C-7 position has been identified as a critical determinant of biological activity. SAR studies comparing limonin (with a C-7 ketone) to limonol (with a C-7 hydroxyl) have demonstrated that this modification can modulate anti-inflammatory and other activities. The conversion of the ketone to an alcohol changes the geometry and electronic properties of the B-ring, which in turn affects how the molecule interacts with protein targets.
Role of the Furan Ring:
Table 2: Summary of Structure-Activity Relationship Findings for this compound-Related Derivatives
| Structural Modification | Derivative Type | Observed Impact on Biological Activity | Reference(s) |
| Opening of A-ring lactone | This compound A-ring lactone | Alters physicochemical properties; key metabolic intermediate | kneopen.comresearchgate.net |
| Reduction of C-7 carbonyl | Limonol | Modulates anti-inflammatory and other biological activities | kneopen.com |
| Modification of the furan ring | Hydrogenated derivatives | Can lead to a reduction in certain biological activities | nih.gov |
Analytical Methodologies in Limonoic Acid Research
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopic methods are indispensable for determining the intricate molecular structure of limonoic acid and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for the structural elucidation of limonoids. mdpi.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HMBC, NOESY) NMR experiments are employed to assign the complex proton and carbon signals, providing detailed insights into the connectivity and stereochemistry of the molecule. mdpi.comndl.go.jp For instance, the structures of newly isolated limonoids are often confirmed by comparing their NMR spectral data with those of known compounds. mdpi.com In the analysis of compounds like ichanexic acid and isolimonic acid, 1D and 2D NMR experiments were vital in identifying their structures and assigning the stereochemistry of protons. mdpi.com The ¹H-NMR spectrum of limonin (B1675406), a dilactone derivative of this compound, shows characteristic signals for its furan (B31954) ring and various protons within its complex polycyclic structure. scielo.br
Infrared (IR) Spectroscopy provides valuable information about the functional groups present in this compound. The characterization of limonin, for example, is supported by IR spectroscopy, which helps in identifying key functional groups. The IR spectra of new limonoids are often used in conjunction with other spectroscopic data to confirm their identity. mdpi.com
Chromatographic Separation and Quantification (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are fundamental for the separation and quantification of this compound and other limonoids from complex mixtures like citrus extracts.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of limonoids. mdpi.com Reversed-phase HPLC is frequently employed for the separation and quantification of limonoid aglycones and glucosides. tandfonline.comresearchgate.net For instance, HPLC has been used to determine the limonin content in orange juice concentrates and to monitor the purity of isolated limonoids. mdpi.com An HPLC method coupled with a post-column reaction with Ehrlich's reagent has been developed for the specific detection and quantification of limonoid glucosides. mdpi.com This method is advantageous as it overcomes the weak UV absorbance of limonoids. mdpi.com In some studies, HPLC is used in a preparative mode to isolate pure limonoids for further structural analysis. scielo.brscielo.br
Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC, making it a valuable tool in limonoid research. UPLC is often coupled with mass spectrometry for enhanced sensitivity and specificity in metabolomics studies. researchgate.net
Thin-Layer Chromatography (TLC) serves as a simple and rapid method for the preliminary detection and purity assessment of limonoids. mdpi.com TLC plates sprayed with Ehrlich's reagent are commonly used to visualize limonoids as distinct colored spots, allowing for their detection at low concentrations. tandfonline.comresearchgate.net The purity of isolated limonoids is often confirmed by the absence of additional spots on a TLC plate. researchgate.net
Table 1: Chromatographic Methods in this compound Research
| Technique | Application | Key Findings/Features | Citations |
|---|---|---|---|
| HPLC | Separation and quantification of limonoids | Reversed-phase columns are common; used for purity analysis and quantification in citrus products. mdpi.comtandfonline.comresearchgate.net | |
| UPLC | High-resolution separation | Often paired with MS for metabolomics; provides faster analysis than HPLC. researchgate.net | |
| TLC | Preliminary detection and purity check | Ehrlich's reagent is used for visualization; a simple and rapid screening tool. mdpi.comtandfonline.comresearchgate.net |
Mass Spectrometry Approaches (e.g., Tandem Mass Spectrometry, Liquid Chromatography-Electrospray Ionization Mass Spectrometry, Atmospheric Pressure Chemical Ionization Mass Spectrometry, Collisionally Activated Dissociation Mass Spectrometry)
Mass spectrometry (MS) is a powerful technique for the identification and structural characterization of this compound and its analogs, often coupled with chromatographic systems for enhanced performance. mdpi.com
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting precursor ions. This technique is crucial for identifying unknown limonoids and confirming the structures of known ones. mdpi.comnih.gov The fragmentation patterns of limonoid aglycones and glucosides have been extensively studied using MS/MS. nih.gov
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a widely adopted method for the analysis of limonoids, particularly the more polar glucosides. nih.govnih.govsemanticscholar.org It allows for the direct quantification of compounds like limonoate A-ring lactone in citrus juices. nih.gov Negative ion mode ESI-MS is often used for the detection of limonoid glucosides. nih.gov Research has demonstrated the use of LC-ESI-ITTOF for analyzing limonin.
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is another valuable ionization technique used in conjunction with LC for the analysis of less polar limonoid aglycones. nih.govnih.gov Both positive and negative ion APCI can be used, depending on the mobile phase modifiers, to produce molecular ions and adduct ions that aid in identification. nih.gov The structures of isolated compounds have been confirmed using APCI-MS. researchgate.net
Collisionally Activated Dissociation (CID) Mass Spectrometry is employed to study the fragmentation of limonoids, providing insights into their structure. nih.gov The use of reversed-phase HPLC coupled with CID mass spectra has been developed for the simultaneous identification of both aglycones and glucosides of limonoids in citrus samples. nih.gov This technique has been reported as a novel approach for the identification of citrus limonoids. researchgate.netnih.gov
Advanced Integrated Analytical Platforms (e.g., UPLC-MS-based Metabolomics)
The integration of advanced analytical techniques has led to the development of powerful platforms for comprehensive limonoid analysis.
UPLC-MS-based Metabolomics allows for the simultaneous analysis of a wide range of metabolites, including this compound and other limonoids, in a given sample. nih.gov This approach is particularly useful for comparative studies, such as comparing the chemical profiles of different plant varieties or tissues. nih.gov For instance, UPLC-QTOF-ESI has been used to identify major limonoid aglycones in callus cultures of C. sinensis. researchgate.net These advanced platforms provide a holistic view of the limonoid composition and are instrumental in understanding their biosynthesis and metabolism.
Biological and Biomedical Research on Limonoic Acid and Limonoids: Mechanistic Insights
Molecular and Cellular Mechanisms of Action (General Limonoids, with focus on Limonin (B1675406) as Limonoic Acid's Dilactone)
Limonoids, a class of highly oxygenated triterpenoids abundant in citrus fruits and plants of the Meliaceae and Rutaceae families, have garnered significant scientific interest for their diverse pharmacological activities. cirad.frresearchgate.net Limonin, one of the most prevalent limonoids, serves as a key model for understanding the broader bioactivities of this compound class. rsc.org Research has illuminated a range of molecular and cellular pathways that are modulated by limonoids, providing insights into their potential health benefits.
Gene Expression and Protein Regulation
Limonoids, including limonin, have been shown to exert significant influence on the expression of various genes and the regulation of their corresponding proteins. This modulation is a key aspect of their anti-inflammatory and anti-cancer activities.
Studies have demonstrated that limonoids can regulate the expression of genes involved in inflammation. For instance, limonin has been found to suppress the mRNA expression of pro-inflammatory cytokines. mdpi.comnih.gov In a mouse model of psoriasis, limonin treatment led to a reduction in the expression of these inflammatory markers. mdpi.comnih.gov Similarly, other limonoids have been shown to decrease the expression of pro-inflammatory cytokines in macrophages. foodandnutritionresearch.net
In the context of cancer, limonoids can influence the expression of genes that control cell cycle and apoptosis (programmed cell death). For example, treatment with limonin, nomilin (B1679832), and limonexic acid led to an increased expression of p21, a cyclin-dependent kinase inhibitor, in pancreatic cancer cells. rsc.org The tumor suppressor protein p53 has also been shown to be upregulated by these limonoids. rsc.org Furthermore, limonoids can alter the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. bvsalud.orgnih.gov Specifically, they can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. bvsalud.orgnih.gov
The regulation of gene expression by limonoids also extends to metabolic pathways. Nomilin has been found to reduce the hepatic mRNA expression of several key metabolic regulators, including Chrebp, Pparα, Fxr, and Lxrα. jst.go.jp Transcriptomic analyses in citrus have begun to identify specific genes involved in limonoid biosynthesis itself, such as the CiOSC gene, which encodes a key enzyme, oxidosqualene cyclase. researchgate.netfrontiersin.org The transcription factor CiMYB42 has been identified as a positive regulator of limonoid biosynthesis by controlling the expression of CiOSC. nih.gov
Interactive Table: Effects of Limonoids on Gene and Protein Expression
| Limonoid(s) | Cell/Animal Model | Target Gene/Protein | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Limonin | Psoriasis-like mouse model | Pro-inflammatory cytokines (mRNA) | Decreased expression | mdpi.comnih.gov |
| Limonoid 2 (from C. tabularis) | Macrophages | Pro-inflammatory cytokines | Decreased expression | foodandnutritionresearch.net |
| Limonin, Nomilin, Limonexic Acid | Pancreatic cancer cells (Panc-28) | p21 | Increased expression | rsc.org |
| Limonin, Nomilin, Limonexic Acid | Pancreatic cancer cells (Panc-28) | p53 | Increased expression | rsc.org |
| Limonin | Gastric cancer model mice | Bax | Increased expression | bvsalud.org |
| Limonin | Gastric cancer model mice | Bcl-2 | Decreased expression | bvsalud.org |
| Nomilin | Rats | Chrebp, Pparα, Fxr, Lxrα (mRNA) | Decreased expression | jst.go.jp |
Modulation of Cellular Signaling Pathways (e.g., NF-κB)
A critical mechanism by which limonoids exert their anti-inflammatory and anti-cancer effects is through the modulation of key cellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a primary target. researchgate.net The NF-κB signaling cascade plays a crucial role in regulating immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer. foodandnutritionresearch.netmdpi.com
Limonin has been shown to inhibit the NF-κB signaling pathway in several contexts. In a model of nonbacterial prostatitis, limonin was suggested to regulate metabolic disorders, potentially through pathways involving NF-κB. rsc.org Studies on macrophages have demonstrated that a specific limonoid can inhibit the activation of the NF-κB signaling cascade by decreasing the levels of key proteins such as NF-κB p-p65, IKKα, and IKBα. foodandnutritionresearch.net This inhibition of NF-κB activation is a central element of the anti-inflammatory action of these compounds. mdpi.com
In the context of cancer, limonoids such as TS3 and Rubescin E have been found to interfere with NF-κB activation in hepatoma cells, leading to reduced NF-κB promoter activity. plos.org This interference prevents the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the pathway. plos.org Similarly, other limonoids have been shown to decrease the expression of NF-κB in pancreatic cancer cells. rsc.org The suppression of NF-κB is linked to the inhibition of inflammatory markers like COX-2 and IL-6. rsc.org
Beyond NF-κB, limonoids also modulate other signaling pathways. Limonin has been found to suppress the mTOR signaling pathway by activating AMPK. mdpi.comnih.gov This action is linked to its anti-inflammatory effects. In some cancer cells, limonoids have been observed to activate Akt-associated signals to induce apoptosis. rsc.org Furthermore, limonoids from Khaya grandifoliola have been shown to protect liver cells by inhibiting the phosphorylation of JNK and its translocation into the mitochondria. researchgate.net
Induction of Programmed Cell Death (Apoptosis)
A significant body of research highlights the ability of this compound's dilactone, limonin, and other limonoids to induce programmed cell death, or apoptosis, in various cancer cell lines. cirad.fr This pro-apoptotic activity is a cornerstone of their potential as anti-cancer agents.
The induction of apoptosis by limonoids is often mediated through the intrinsic, or mitochondrial, pathway. nih.gov This process involves the regulation of the Bcl-2 family of proteins. Limonoids have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2. bvsalud.orgnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. rsc.orgnih.gov
Once in the cytosol, cytochrome c triggers a cascade of events involving the activation of caspases, a family of proteases that execute the apoptotic program. Studies have consistently shown that limonoids lead to the cleavage and activation of caspase-3 and caspase-9. rsc.orgnih.gov The activation of caspase-3 is a key event that leads to the breakdown of cellular components and the characteristic morphological changes of apoptosis. rsc.org
Evidence for limonoid-induced apoptosis has been observed in a variety of cancer cell types, including pancreatic cancer cells, human promyelocytic leukemia cells (HL-60), and gastric cancer models. rsc.orgbvsalud.orgnih.gov In pancreatic cancer cells, limonin, nomilin, and limonexic acid were all found to induce apoptosis, confirmed by the cleavage of caspase-3 and a decrease in mitochondrial membrane potential. rsc.org Similarly, limonin promoted apoptosis in HL-60 cells in a dose-dependent manner. nih.gov In vivo studies have also supported these findings, with limonin inhibiting tumor growth in gastric cancer-bearing mice through a mechanism related to the induction of apoptosis. bvsalud.org
Interactive Table: Limonoid-Induced Apoptosis Markers
| Limonoid(s) | Cell Line/Model | Key Apoptotic Marker | Effect | Reference(s) |
|---|---|---|---|---|
| Limonin, Nomilin, Limonexic Acid | Pancreatic Cancer (Panc-28) | Caspase-3 cleavage | Increased | rsc.org |
| Limonin, Nomilin, Limonexic Acid | Pancreatic Cancer (Panc-28) | Bax/Bcl-2 ratio | Increased | rsc.org |
| Limonin | HL-60 Leukemia Cells | Cleaved Caspase-3 & -9 | Increased | nih.gov |
| Limonin | HL-60 Leukemia Cells | Cytochrome c | Increased | nih.gov |
| Limonin | Gastric Cancer Model Mice | Cyt-C, Bax | Increased expression | bvsalud.org |
| Nimbolide | Various Cancer Cells | Caspase-dependent proteolysis | Activated | adtu.in |
Impact on Mitochondrial Function and Reactive Oxygen Species Production
Limonoids, particularly limonin, have demonstrated a significant impact on mitochondrial function and the production of reactive oxygen species (ROS). mdpi.comnih.gov This is a critical aspect of their biological activity, as mitochondria are central to cellular energy metabolism and are also a major source of ROS.
In the context of inflammation, limonin has been shown to inhibit mitochondrial ROS production. mdpi.comnih.gov In a mouse model of psoriasis, limonin treatment reduced mitochondrial mass and the generation of mitochondrial ROS, which helped to prevent the development of dysfunctional mitochondria in inflamed skin cells. mdpi.comnih.gov This suggests that limonin plays a role in maintaining mitochondrial health during inflammatory conditions. mdpi.com
Conversely, in cancer cells, the modulation of mitochondrial function by limonoids can lead to apoptosis. Limonoids can decrease the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a critical step in the intrinsic apoptotic pathway. rsc.org This depolarization of the mitochondrial membrane is often a consequence of increased ROS production, which can damage mitochondrial components. mdpi.com For example, the limonoid nomilin has been shown to block oxidative-induced mitochondrial membrane damage, indicating a protective effect on mitochondria under certain conditions of oxidative stress. mdpi.comresearchgate.net
The effect of limonoids on mitochondrial energy metabolism has also been noted. Limonin can reduce glucose uptake and oxidative phosphorylation, thereby shifting the metabolic program in certain cells. mdpi.comnih.gov Studies on neem limonoids have suggested that they can directly target the oxidative phosphorylation (OXPHOS) system in mitochondria, leading to mitochondrial dysfunction and cell death in cancer cells. nih.gov
Interaction with Drug Transporters (e.g., P-glycoprotein)
Limonoids have been investigated for their ability to interact with drug transporters, particularly P-glycoprotein (P-gp). P-gp is a well-known ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of substances, including many chemotherapeutic drugs, from cells. This action is a major mechanism of multidrug resistance (MDR) in cancer cells.
Research has shown that certain limonoids can inhibit the activity of P-gp. researchgate.net Limonin, for example, has been identified as a potent P-gp inhibitor. researchgate.net By inhibiting P-gp, limonin can increase the intracellular concentration of co-administered chemotherapy drugs, thereby enhancing their cytotoxic effects and potentially overcoming MDR. researchgate.net In drug-resistant Caco-2 colon cancer cells and CEM/ADR5000 leukemia cells, limonin significantly enhanced the cytotoxicity of doxorubicin, a known P-gp substrate. researchgate.net
However, the inhibitory effects of limonin on P-gp may be context-dependent. One study found that while limonin potently inhibited the activity of the drug-metabolizing enzyme CYP3A4, it had negligible inhibitory effects on P-gp in a human metastatic malignant melanoma cell line. nih.govcabidigitallibrary.org This suggests that the interaction of limonin with P-gp may vary depending on the cell type and experimental conditions.
The potential of limonoids to modulate P-gp activity makes them interesting candidates for use in combination with conventional chemotherapy to improve treatment efficacy in resistant cancers. researchgate.net Limonin is considered a natural inhibitor that could play a role in reversing MDR. mdpi.com
Metabolic Pathway Perturbation (e.g., Glycine, Serine, Threonine, Glycerophospholipid Metabolism)
Recent research using metabolomics has revealed that limonin can significantly perturb several key metabolic pathways. rsc.org These findings provide a deeper understanding of the systemic effects of limonin and suggest that its therapeutic actions may be mediated, in part, through the regulation of cellular metabolism.
In a study investigating the effects of limonin on nonbacterial prostatitis, metabolic profiling showed that limonin treatment could reverse disturbances in specific metabolic pathways. rsc.org Among the most acutely perturbed pathways were glycine, serine, and threonine metabolism, as well as glycerophospholipid metabolism. rsc.org The administration of limonin helped to restore the levels of differential metabolites in these pathways back towards a normal state, indicating that limonin can effectively regulate metabolic disorders associated with this condition. rsc.org
The metabolism of glycine, serine, and threonine is interconnected and central to numerous cellular processes, including the synthesis of proteins, nucleic acids, and other metabolites. nih.govgenome.jp Perturbations in this pathway can have widespread effects on cell growth and function.
Glycerophospholipid metabolism is also fundamental to cellular health, as glycerophospholipids are the primary components of cell membranes. uomustansiriyah.edu.iq They are also involved in cell signaling and the transport of lipids. Research has shown that certain limonoids can inhibit the biosynthesis of sphingomyelin, a type of sphingolipid, by affecting the transport of its precursor, ceramide. nih.govresearchgate.netresearchgate.net This suggests that limonoids can directly influence lipid metabolism pathways that are crucial for membrane structure and function.
The ability of limonin to modulate these metabolic pathways highlights a broader mechanism of action beyond the direct inhibition of inflammatory or cancer-related signaling proteins. By adjusting the metabolic state of cells, limonin may create an environment that is less conducive to disease progression. rsc.org
Preclinical Investigations of Bioactivity Mechanisms (in in vitro and animal models)
The therapeutic potential of this compound and its related limonoid compounds has been a subject of extensive preclinical research. These studies, conducted using cell cultures (in vitro) and animal models, have begun to shed light on the specific molecular pathways through which these natural compounds exert their diverse biological effects.
Mechanisms of Anti-inflammatory Effects
Limonoids have demonstrated significant anti-inflammatory properties in various preclinical models, including those for prostatitis and psoriasis. The underlying mechanisms are multifaceted and involve the modulation of key inflammatory signaling pathways.
In models of psoriasis-like skin inflammation, the limonoid limonin has been shown to suppress the inflammatory response by inhibiting the mTOR signaling pathway and reducing mitochondrial reactive oxygen species. mdpi.com This is achieved, in part, through the activation of AMPK, a crucial energy sensor in cells. mdpi.com Limonin treatment in a mouse model of psoriasis led to a reduction in inflammatory myeloid cells in the skin. mdpi.com Furthermore, in keratinocytes stimulated with the pro-inflammatory cytokine IL-17, limonin inhibited mTOR signaling and activated AMPK. mdpi.com
Other studies have highlighted the ability of limonoids to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.govresearchgate.net Specifically, intact and C-ring seco limonoids have shown potent inhibitory effects on NO production in vitro. nih.gov In vivo, various types of limonoids have been found to decrease the expression of pro-inflammatory cytokines, further confirming their anti-inflammatory potential. nih.govresearchgate.net The anti-inflammatory effects of some limonoids are also attributed to their ability to inhibit the NF-κB signaling pathway, which plays a central role in regulating the expression of inflammatory genes. researchgate.net For instance, certain limonoids isolated from Citrus junos seeds were found to downregulate pro-inflammatory cytokines like interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α) in macrophage and colon epithelial cell models. mdpi.com
Mechanisms of Anticancer Effects
The anticancer properties of this compound and other limonoids have been investigated across a range of cancer cell lines, with research pointing to several key mechanisms of action, including the induction of apoptosis and the suppression of tumor glycolysis.
Limonin, a prominent citrus limonoid, has been shown to induce apoptosis (programmed cell death) in various cancer cells. nih.gov In ovarian cancer cells, limonin treatment led to the activation of the p53-mediated apoptosis pathway. nih.gov Studies on hepatoma and colon cancer cells have also revealed that limonin increases the levels of pro-apoptotic proteins like Bax and caspase-3. nih.gov In breast cancer cells, limonin has been observed to activate caspase-7. nih.gov
A significant aspect of the anticancer activity of limonoids is their ability to interfere with cancer cell metabolism, particularly glycolysis. Cancer cells often rely on a high rate of glycolysis for energy production, a phenomenon known as the Warburg effect. Limonin has been found to suppress tumor glycolysis in hepatocellular carcinoma (HCC) by inhibiting the activity of hexokinase-2 (HK-2), a key enzyme in the glycolytic pathway. researchgate.netresearchgate.netnih.gov This inhibition is linked to a decrease in the phosphorylation of HK-2, which is mediated by the suppression of the Akt signaling pathway. researchgate.netresearchgate.net The reduced HK-2 activity leads to decreased glucose consumption, lactate (B86563) production, and ATP levels in cancer cells, ultimately inducing mitochondria-mediated apoptosis. researchgate.netnih.gov
Furthermore, extracts of Limonia acidissima, which contains limonoids, have been shown to induce G2/M cell cycle arrest in breast cancer cells, suggesting an interaction with tubulin and disruption of microtubule dynamics. bioline.org.brscholaris.ca
Mechanisms of Antimicrobial and Antiviral Activities
Limonoids have demonstrated promising antimicrobial and antiviral activities against a variety of pathogens, including bacteria like Salmonella and Enterohemorrhagic Escherichia coli (EHEC), and viruses such as HIV-1 and SARS-CoV-2.
In the context of antiviral activity, limonoids like limonin and nomilin have been reported to inhibit the replication of HIV-1. chemrxiv.orgresearchgate.net The proposed mechanism involves the modulation of HIV-1 protease activity. researchgate.net More recently, in silico and in vitro studies have explored the potential of limonoids against SARS-CoV-2. chemrxiv.orgnih.govresearchgate.net These studies suggest that limonoids like obacunone (B191991), limonin, and nomilin can directly target the virus. nih.gov Molecular docking studies have indicated that certain limonoids may act as inhibitors of the main protease (Mpro) of SARS-CoV-2. chemrxiv.org
Mechanisms of Antioxidant Activity
Limonoids have been shown to possess radical scavenging activity. nih.gov For instance, limonin extracted from citrus peels has demonstrated the ability to scavenge DPPH free radicals. nih.gov However, the antioxidant activity of limonoids can vary depending on their structure. researchgate.net Studies comparing different citrus bioactive compounds found that flavonoids generally exhibit stronger antioxidant activity than limonoids like limonin and limonin glucoside, which is attributed to the presence of hydroxyl groups in the flavonoid structure. researchgate.net
In cellular models, limonoids have been shown to protect against oxidative stress-induced damage. For example, nomilin was found to decrease the production of reactive oxygen species (ROS) and prevent oxidative-induced mitochondrial membrane damage in human lung epithelial cells. nih.govnih.gov This protective effect on mitochondria is a key aspect of their antioxidant mechanism. nih.gov Furthermore, some limonoids have been shown to up-regulate the NRF2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant defense system. researchgate.net
Mechanisms of Insect Antifeedant Activity
Limonoids are well-known for their insect antifeedant properties, which is a plant's natural defense mechanism against herbivores. The primary mechanism behind this activity is their bitter taste, which deters insects from feeding.
Compounds like azadirachtin , a complex limonoid from the neem tree, are potent insect antifeedants. ijcrt.org The bitter taste of limonoids like limonin is a classic example of this deterrent effect. researchgate.net While the primary mechanism is deterrence through taste, some limonoids may also have toxic or growth-regulating effects on insects.
Other Investigated Biological Activities
Beyond the major areas of research, preclinical studies have explored a range of other potential therapeutic applications for this compound and limonoids.
Neuroprotection: While the exact mechanisms are still under investigation, some studies suggest that the neuroprotective effects of limonoids may be rooted in their ability to combat oxidative stress and inflammation. researchgate.net
Anti-osteoporosis: Limonoids have shown potential in promoting bone health. Limonin has been found to enhance osteoblastogenesis (the formation of bone cells) and prevent bone loss in animal models of osteoporosis. fao.orgdoaj.org The mechanism involves the stimulation of alkaline phosphatase activity, mineralization, and the expression of osteoblast differentiation markers through the ERK and p38 signaling pathways. fao.orgNomilin has been shown to inhibit osteoclastogenesis (the breakdown of bone tissue) by suppressing the NFATc1 and MAPK signaling pathways. frontiersin.orgnii.ac.jpingentaconnect.com
Anti-obesity: Several limonoids have been investigated for their anti-obesity effects. Nomilin and obacunone are known to activate TGR5, a bile acid receptor, which can increase energy expenditure and improve metabolic function. researchgate.net Another limonoid, ceramicine B , has been shown to inhibit the accumulation of lipid droplets in preadipocyte cells by inhibiting the phosphorylation of Foxo1, a key component of the insulin (B600854) signaling pathway. nih.gov The anti-obesity mechanisms of citrus phytochemicals, including limonoids, also involve regulating energy intake, lipid metabolism, and adipogenesis. isnff-jfb.comsciopen.com
Anti-allergy: Limonin has been shown to alleviate delayed-type hypersensitivity in mice by inhibiting adenosine (B11128) kinase activity and affecting adenosine metabolism. nih.gov It has also demonstrated the ability to inhibit IgE production, suggesting a potential role in managing IgE-mediated allergies. nih.gov
Anti-diabetic: The activation of TGR5 by limonoids like nomilin not only has anti-obesity effects but also anti-hyperglycemic properties. researchgate.net
Liver Protection: Limonoids have demonstrated hepatoprotective effects in various models of liver injury. researchgate.netmdpi.comresearchgate.netajol.info The mechanisms involved include the inhibition of macrophage activation, reduction of hepatocyte sensitivity to TNF-α, and antioxidant and anti-inflammatory actions. researchgate.netmdpi.com Limonoids have been shown to protect against alcohol-induced liver injury and drug-induced liver toxicity by up-regulating antioxidant enzymes and inhibiting inflammatory pathways. researchgate.netajol.info
Biotechnological and Agricultural Applications of Limonoic Acid Research
Enzymatic Debittering of Citrus Products (Addressing Delayed Bitterness)
Delayed bitterness in citrus juices is a significant economic issue for the citrus industry, primarily caused by the conversion of the non-bitter precursor, limonoate A-ring lactone, into the intensely bitter compound, limonin (B1675406). google.comresearchgate.netfrontiersin.orggoogle.com This conversion is catalyzed by the enzyme limonin D-ring lactone hydrolase under the acidic conditions of the juice. researchgate.netresearchgate.netjeb.co.in Biotechnological approaches focusing on enzymatic debittering offer a promising solution to this problem by targeting the compounds involved in this pathway.
Utilization of Microbial Enzymes
Several microbial enzymes have been identified and characterized for their ability to metabolize limonoids and prevent the formation of bitter compounds. These enzymes offer a targeted approach to debittering without significantly affecting the nutritional and sensory qualities of the juice. researchgate.net
Limonoate Dehydrogenase: This enzyme, found in bacteria such as Pseudomonas putida and Arthrobacter globiformis, plays a crucial role in debittering. google.comresearchgate.netoup.com It acts on limonoate A-ring lactone, converting it to 17-dehydrolimonoate A-ring lactone, a non-bitter compound that cannot be converted into limonin. google.comresearchgate.netoup.com The enzyme from P. putida has been shown to be localized in the periplasmic space and has an optimal pH of 8.5 and temperature of 30°C. oup.com Studies have demonstrated a significant reduction in limonin content in citrus juice serum and standard limonin solutions when treated with P. putida. oup.com Specifically, a 47% reduction was seen in juice serum and a 63% reduction in standard limonin. oup.com Further enzymatic studies with the isolated enzyme showed a 72% reduction in limonin, with a nine-fold reduction in the presence of the cofactor NAD. oup.com
Limonin D-ring Lactone Hydrolase: This enzyme catalyzes the reversible reaction of opening and closing the D-ring of limonin. foodandnutritionjournal.org While it is involved in the formation of limonin from its precursor, its activity is pH-dependent. foodandnutritionjournal.org Hydrolysis occurs at a pH of 8.0, while the reverse reaction, lactone formation, is favored at a more acidic pH of 6.0, typical of citrus juice. foodandnutritionjournal.org Consequently, this enzyme has limited direct application as a debittering agent in acidic juice. foodandnutritionjournal.org
Limonin Invertase from Aspergillus: While the provided search results focus heavily on bacterial enzymes for debittering, research into fungal enzymes also exists. However, specific information regarding "Limonin Invertase from Aspergillus tabin" was not prominently found in the provided search results. The broader context of microbial debittering suggests that various fungi are explored for their enzymatic potential. For instance, Aspergillus niger has been used in the biotransformation of limonene. researchgate.net
The table below summarizes the key microbial enzymes and their roles in debittering.
| Enzyme | Source Organism(s) | Mechanism of Action | Impact on Bitterness |
| Limonoate Dehydrogenase | Pseudomonas putida, Arthrobacter globiformis | Converts limonoate A-ring lactone to the non-bitter 17-dehydrolimonoate A-ring lactone. google.comresearchgate.netoup.com | Prevents the formation of bitter limonin. google.com |
| Limonin D-ring Lactone Hydrolase | Citrus, Microorganisms | Catalyzes the reversible opening and closing of the D-ring of limonin. foodandnutritionjournal.org | Limited debittering potential in acidic juice due to pH-dependent activity favoring limonin formation. foodandnutritionjournal.org |
Immobilized Bacterial Cell Systems for Debittering Processes
To overcome the challenges of using isolated enzymes, such as instability and the need for cofactors, immobilized bacterial cell systems have been developed for debittering citrus juices. dss.go.thtandfonline.com This technology involves entrapping whole bacterial cells, which contain the necessary enzymes, within a solid support matrix. tandfonline.comtandfonline.com
Advantages: Immobilized cell systems can perform multi-enzyme reactions without the need to add external cofactors. dss.go.thtandfonline.com The support matrix can protect the enzymes from the harsh acidic environment of the juice, and the cells can be reused multiple times, making the process more cost-effective. tandfonline.comresearchgate.net
Examples:
Arthrobacter globiformis cells immobilized in acrylamide (B121943) gel have been shown to effectively metabolize limonin to non-bitter compounds. dss.go.th
Corynebacterium fascians cells immobilized in acrylamide gel have been used to reduce both limonin and nomilin (B1679832) content in citrus juice sera. researchgate.net This system was particularly effective in reducing nomilin levels. researchgate.net
Pseudomonas putida G7 cells have been immobilized in calcium-alginate beads. Optimization of this system, including alginate concentration, cell load, and bead diameter, has shown promise for developing a faster debittering process. neliti.com
Acinetobacter spp. have been immobilized in dialysis sacs for debittering citrus juices, although this process requires adjusting the juice pH to 6.0 or higher. tandfonline.comcirad.fr
The table below presents examples of immobilized bacterial cell systems used for debittering.
| Bacterial Species | Immobilization Matrix | Target Bitter Compound(s) | Efficacy |
| Arthrobacter globiformis | Acrylamide gel | Limonin | Effective metabolism to non-bitter compounds. dss.go.th |
| Corynebacterium fascians | Acrylamide gel | Limonin, Nomilin | Significant reduction in both, particularly effective for nomilin. researchgate.net |
| Pseudomonas putida G7 | Calcium-alginate beads | Limonin | Promising for faster biotransformation. neliti.com |
| Acinetobacter spp. | Dialysis sacs | Limonoids | Effective, but requires pH adjustment of the juice. tandfonline.comcirad.fr |
Production of Limonoids and Derivatives via Biotransformation
Biotransformation, utilizing microorganisms or their enzymes, offers a powerful tool for producing valuable limonoid derivatives. researchgate.netmdpi.com This approach can create novel compounds or increase the yield of desirable, non-bitter limonoids from precursor molecules found in citrus by-products. mdpi.comresearchgate.net
Microbial systems can perform highly specific chemical reactions, such as hydroxylation, with strict stereo- and region-selectivity under mild conditions. mdpi.comrsc.org For example, fungi have been used to convert limonoids like azadiradione (B1252901) and gedunin (B191287) into their 12β- and/or 17β-hydroxy derivatives. rsc.org The biotransformation of D-limonene, a major component of citrus essential oils, by various microorganisms can yield a range of valuable compounds including carveol, carvone, and perillyl alcohol. researchgate.net This highlights the potential to convert citrus waste streams into high-value products. researchgate.net
Genetic and Biochemical Engineering for Modulating Limonoid Profiles in Plants
Genetic and biochemical engineering strategies are being explored to modulate the limonoid biosynthetic pathway directly within citrus plants, aiming to reduce bitterness and enhance the accumulation of beneficial compounds. cirad.frjst.go.jp
Overexpression of Key Genes: A primary target for genetic engineering is the enzyme limonoid glucosyltransferase (LGT) . cirad.fr This enzyme converts bitter limonoid aglycones into non-bitter limonoid glucosides. researchgate.netcirad.fr By overexpressing the gene encoding LGT in citrus, it is possible to enhance the natural debittering process that occurs during fruit ripening. cirad.frnih.gov This not only reduces the potential for delayed bitterness but also increases the concentration of limonoid glucosides, which may have positive health attributes. nih.govfrontiersin.org The gene for LGT has been isolated from several citrus species, including Kinnow mandarin, providing a tool for the metabolic engineering of citrus. nih.gov
Understanding and Modifying Biosynthesis: Recent research has focused on identifying the genes and enzymes responsible for the early stages of limonoid biosynthesis. acs.orgjic.ac.ukpnas.org The discovery of enzymes that produce the limonoid precursor melianol (B1676181) opens the door to engineering the entire pathway. jic.ac.ukpnas.org By understanding the complete biosynthetic route, it may be possible to down-regulate the production of bitter limonoids or redirect the pathway towards the synthesis of more desirable compounds, such as those with insecticidal properties. acs.orgjic.ac.uk Techniques like genome and transcriptome mining are being used to identify the full suite of enzymes involved in creating the complex structures of limonoids. acs.orgnih.gov This knowledge could enable the development of insect-resistant crops, reducing the need for chemical pesticides, and allow for the large-scale production of valuable limonoids in microbial or plant-based systems. jic.ac.ukpnas.org
Future Directions and Research Opportunities for Limonoic Acid
Further Elucidation of Undescribed Biosynthetic Pathways and Enzymes
The biosynthetic pathway of limonoids is a complex process that is not yet fully understood. researchgate.netbiorxiv.org Limonoids are synthesized via the isoprenoid pathway, beginning with the cyclization of 2,3-oxidosqualene. frontiersin.orgnih.gov This initial step is catalyzed by oxidosqualene cyclases (OSCs), which create the triterpene scaffolds that are subsequently modified by enzymes like cytochrome P450s (CYP450s) and glycosyltransferases. researchgate.netfrontiersin.org While the general sequence from nomilin (B1679832) to other limonoids is accepted, many of the specific enzymes responsible for individual transformations remain unidentified. biorxiv.orgjst.go.jpcmu.ac.th
Limonin (B1675406) is structurally considered the dilactone derivative of limonoic acid. mdpi.com The conversion involves the opening of the D-ring lactone of limonin, a reaction catalyzed by the enzyme limonin D-ring lactone hydrolase, which is notably heat-stable. cmu.ac.th Conversely, the formation of limonin from its precursor involves the closure of this ring. The specific enzymes that catalyze the formation of this compound from its precursors and its subsequent conversion to other metabolites are a critical gap in current knowledge. Future research should prioritize the isolation and characterization of these enzymes. Identifying the specific hydrolases, lyases, or other enzymes that govern the state of the A and D rings is essential. dss.go.th This knowledge would not only complete our understanding of limonoid metabolism but also provide powerful tools for biotechnological applications. researchgate.net
Advanced Structure-Activity Relationship (SAR) Studies and Lead Optimization for Specific Bioactivities
Structure-activity relationship (SAR) analysis is a fundamental process in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org For limonoids, it is known that small structural changes can lead to significant alterations in their biological properties. researchgate.net For example, the presence of a furan (B31954) ring has been identified as a key feature for certain activities. researchgate.net However, most SAR studies have been conducted on the broader class of limonoids, with a focus on compounds like limonin.
A significant opportunity exists for advanced SAR studies focused specifically on this compound. This compound's primary structural difference from limonin is the open D-ring, which results in a dicarboxylic acid structure compared to limonin's dilactone form. mdpi.com This structural variance significantly alters the molecule's polarity and three-dimensional shape, which could profoundly impact its interaction with biological targets.
Future research should employ quantitative structure-activity relationship (QSAR) models to systematically evaluate how the open-ring structure of this compound and its derivatives influences specific bioactivities, such as anticancer or anti-inflammatory effects. wikipedia.orgnih.gov This would involve synthesizing a library of this compound analogs with modifications at various positions and quantitatively measuring their effects. nih.gov Such studies would provide crucial data for lead optimization, potentially leading to the development of new therapeutic agents with improved efficacy and specificity. nih.govcolab.ws
Development of Novel and Enhanced Analytical Methodologies
The accurate detection and quantification of limonoids in complex matrices like plant tissues and biological fluids is a persistent challenge. A variety of analytical techniques have been employed, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and various forms of mass spectrometry (MS). researchgate.netresearchgate.net Advanced methods such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) have enabled the detection of minor limonoids, including nomilinic acid, in citrus extracts. redalyc.org
Despite these advances, there is a need for analytical methods specifically optimized for this compound. researchgate.net A key challenge is the differentiation and separate quantification of this compound from its lactonized form, limonin, and other closely related open-ring limonoids like isothis compound and nomilinic acid. researchgate.netscielo.br Future research should focus on developing highly sensitive and selective LC-MS/MS methods that can rapidly distinguish between these forms. nih.govchromatographyonline.com The development of such methods is critical for several areas:
Pharmacokinetic studies: To accurately track the absorption, distribution, metabolism, and excretion of this compound in vivo. chromatographyonline.com
Biotechnological production: To monitor and optimize the output of specific limonoids in cell cultures or fermentation processes. scielo.br
Quality control: To accurately profile the limonoid content in citrus products and dietary supplements. researchgate.net
Innovations in solid-phase extraction for sample cleanup and the use of new chromatographic stationary phases could further enhance the resolution and sensitivity of these analytical techniques. researchgate.net
Exploration of New Biological Targets and Mechanistic Pathways
Limonoids as a class exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. ontosight.airesearchgate.netresearchgate.net Some proposed mechanisms include the modulation of key signaling pathways like NF-κB and MAPK and the induction of apoptosis in cancer cells. ebi.ac.uk While this compound is presumed to share some of these activities, its specific biological targets and mechanistic pathways are largely unexplored.
A critical direction for future research is to move beyond broad bioactivity screening and identify the precise molecular targets of this compound. researchgate.net Modern chemical biology and metabolomics approaches can be used to uncover these interactions. rsc.org For instance, if this compound demonstrates anticancer activity, subsequent studies should aim to identify the specific proteins, enzymes, or receptors it binds to in order to exert its effect. ontosight.ai Understanding these mechanisms is crucial for validating its therapeutic potential. redalyc.org
Metabolomics studies could reveal how this compound alters cellular metabolism in disease models, providing insights into its mode of action and identifying potential biomarkers of its activity. rsc.org Exploring its effects on novel targets, such as specific ion channels, transcription factors, or elements of the inflammasome, could open up new therapeutic avenues for a range of diseases.
Biotechnological Innovation for Sustainable Limonoid Production and Diverse Applications
The natural production of limonoids in plants is often low and subject to environmental variability, making extraction from natural sources inefficient for large-scale supply. scielo.br Plant tissue culture, including callus and hairy root cultures, has emerged as a promising alternative for the sustainable production of these valuable compounds. redalyc.orgresearchgate.netresearchgate.net Studies have shown that limonoid production can be influenced by the origin of the callus tissue and culture conditions. scielo.br
Future biotechnological research should focus on engineering systems for the targeted production of this compound. This could be achieved through several strategies:
Metabolic Engineering: Overexpressing genes for key biosynthetic enzymes that lead to this compound, while simultaneously using techniques like CRISPR-Cas9 to knock out genes for enzymes that convert this compound into other limonoids (e.g., the D-ring lactone-forming enzyme). researchgate.net
Harnessing Microbial Systems: Transferring the identified biosynthetic genes into microbial hosts like Saccharomyces cerevisiae or Escherichia coli to create cell factories for scalable and controlled production.
Optimizing Culture Conditions: Fine-tuning culture media and applying elicitors to enhance the yield of this compound in plant cell cultures. scielo.br
These innovations would not only provide a sustainable and reliable source of this compound for research and potential commercialization but also facilitate the production of novel derivatives for SAR studies and other applications. rsc.org
Data Tables
Table 1: Summary of Future Research Directions for this compound
| Section | Research Area | Key Objectives | Potential Impact |
| 8.1 | Biosynthetic Pathways | Identify and characterize enzymes responsible for the formation and conversion of this compound. | Enables metabolic engineering and targeted biotechnological production. |
| 8.2 | SAR and Lead Optimization | Conduct quantitative SAR studies to understand the role of the open D-ring in bioactivity; synthesize and test novel analogs. | Development of more potent and specific therapeutic agents based on the this compound scaffold. |
| 8.3 | Analytical Methodologies | Develop highly sensitive and selective methods (e.g., LC-MS/MS) to differentiate this compound from its lactone forms. | Accurate quantification in pharmacokinetic studies, quality control, and bioprocess monitoring. |
| 8.4 | Biological Targets | Move beyond screening to identify specific molecular targets and mechanistic pathways using chemical biology and metabolomics. | Validation of therapeutic potential and discovery of new medical applications. |
| 8.5 | Biotechnological Production | Engineer plant cell cultures or microbial systems for high-yield, sustainable production of this compound. | Provides a reliable supply for research and commercial development; facilitates production of new derivatives. |
Q & A
Q. How can researchers address solubility challenges when preparing limonoic acid solutions for in vitro assays?
this compound exhibits limited solubility in aqueous solutions and ethanol but dissolves in DMSO (45–55 mg/mL) . To ensure reproducibility:
- Pre-experiment validation : Conduct solubility tests under specific conditions (e.g., temperature, solvent batch) to confirm stock solution stability.
- Sonication : Use brief sonication (5–10 min) to enhance dissolution in DMSO .
- Storage : Aliquot stock solutions in -80°C to prevent degradation, as repeated freeze-thaw cycles reduce activity .
Q. What experimental parameters are critical for evaluating this compound’s anti-proliferative effects in colon cancer cells?
Key parameters include:
- Dose-response : Test concentrations between 6.25–100 µM, with 50 µM often showing significant inhibition in SW480 cells after 48–72 h .
- Controls : Include camptothecin (positive control) and untreated cells to validate assay sensitivity.
- Endpoint selection : Use LDH release assays to quantify cytotoxicity and corroborate with apoptosis markers (e.g., caspase-3 activation) .
Q. How should researchers validate this compound’s inhibitory effects on HIV-1 replication in primary cells?
- Cell models : Use human peripheral blood mononuclear cells (PBMCs) infected with HIV-1 strains (e.g., IIIB) .
- Dosage : Test EC₅₀ values (~60 µM) with toxicity controls (e.g., cell viability ≥80% at effective doses) .
- Viral load quantification : Employ RT-qPCR for viral RNA or p24 antigen ELISA to measure replication inhibition .
Advanced Research Questions
Q. What mechanisms underlie this compound’s dual pro-apoptotic and anti-oxidant effects in cancer models?
this compound modulates:
- Apoptosis pathways : Upregulates pro-apoptotic Bax/Bcl-2 ratio and caspase-3 cleavage in SW480 cells .
- Oxidative stress : Scavenges ROS via Nrf2/ARE pathway activation, protecting normal fibroblasts (e.g., 112CoN cells) .
- Methodological validation : Combine Western blotting for protein targets and ROS-sensitive dyes (e.g., DCFH-DA) to dissect context-dependent effects .
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies in efficacy (e.g., IC₅₀ variations) may arise from:
- Compound purity : Ensure ≥98% purity (HPLC-validated) to exclude confounding impurities .
- Cell line heterogeneity : Compare responses across multiple lines (e.g., SW480 vs. HT-29) and primary cells.
- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) to clarify in vitro-in vivo translation gaps .
Q. What strategies optimize this compound’s bioavailability for in vivo antitumor studies?
- Formulation : Use nanoemulsions or liposomes to enhance aqueous solubility and prolong circulation .
- Dosing regimen : Administer 10–50 mg/kg/day orally or intraperitoneally in rodent models, monitoring plasma levels via LC-MS .
- Synergy testing : Combine with chemotherapeutics (e.g., 5-FU) to reduce effective doses and mitigate toxicity .
Q. How can transcriptomic profiling clarify this compound’s multitarget effects in inflammatory pathways?
- RNA sequencing : Analyze treated vs. untreated macrophages (e.g., RAW264.7) to identify differentially expressed genes (e.g., NF-κB, COX-2) .
- Pathway enrichment : Use tools like DAVID or KEGG to map signaling networks (e.g., TLR4/MyD88) .
- In silico docking**: Predict interactions with HIV-1 protease or COX-2 active sites using AutoDock Vina .
Methodological Considerations
Q. What quality control measures are essential for this compound in pharmacological studies?
- Batch consistency : Request certificates of analysis (CoA) for each batch, verifying purity (>99.5%) and absence of endotoxins .
- Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH) to establish shelf-life .
- Reference standards : Use commercially validated standards (e.g., LGC Group) for HPLC calibration .
Q. How should researchers design experiments to assess this compound’s synergism with existing therapeutics?
- Combination indices : Calculate using Chou-Talalay method to classify effects as additive, synergistic, or antagonistic .
- Dose matrix : Test this compound with chemotherapeutics at fixed ratios (e.g., 1:1, 1:2) across a concentration range .
- Mechanistic overlap : Validate shared targets (e.g., PI3K/Akt inhibition) via phospho-specific antibodies .
Q. What ethical and practical considerations apply to this compound’s preclinical development?
- Animal welfare : Adhere to ARRIVE guidelines for tumor xenograft studies, minimizing group sizes via power analysis .
- Biosafety : Handle HIV-infected PBMCs in BSL-2 facilities with institutional approval .
- Data transparency : Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
